molecular formula C20H16FN3O3 B11041305 methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate

Cat. No.: B11041305
M. Wt: 365.4 g/mol
InChI Key: GPNMZESXUATCCV-UHFFFAOYSA-N
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Description

Methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, an imidazo[4,5-b]pyridine core, and a benzoate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This is achieved through a substitution reaction, where a fluorophenyl moiety is introduced to the imidazo[4,5-b]pyridine core.

    Esterification: The final step involves the esterification of the resulting compound with benzoic acid to form the benzoate ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

Methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis .

Scientific Research Applications

Methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate involves its interaction with specific molecular targets. The fluorophenyl group and the imidazo[4,5-b]pyridine core play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Methyl 4-[1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H16FN3O3

Molecular Weight

365.4 g/mol

IUPAC Name

methyl 4-[1-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-imidazo[4,5-b]pyridin-7-yl]benzoate

InChI

InChI=1S/C20H16FN3O3/c1-27-20(26)13-4-2-12(3-5-13)16-10-17(25)23-19-18(16)24(11-22-19)15-8-6-14(21)7-9-15/h2-9,11,16H,10H2,1H3,(H,23,25)

InChI Key

GPNMZESXUATCCV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CC(=O)NC3=C2N(C=N3)C4=CC=C(C=C4)F

Origin of Product

United States

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